N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide is a complex organic compound notable for its unique molecular structure. This compound incorporates a pyrimidine ring, an indole moiety, and a dimethylpropanamide group, making it of significant interest in medicinal chemistry and drug development. The compound's intricate design suggests potential biological activities that warrant further investigation.
The compound is classified under organic compounds with specific structural characteristics that include multiple functional groups. It is cataloged under the Chemical Abstracts Service with the identifier CAS Number 329903-98-2. The molecular formula for this compound is , and it has a molecular weight of approximately 548.6 g/mol .
The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide typically involves several steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide can be described as follows:
The InChI key for this compound is provided as a means to identify its unique chemical structure in databases: InChI=1S/C31H28N6O4/c1-20(2)25(35)30(36)32(21(3)4)34-29(33-24(20)19-11-15-37(19)12-10-14-18(15)16(5)8)22(6)7/h10-12,14,16,18H,13H2,1-9H3,(H2,32,34) .
The chemical reactivity of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide can be influenced by its functional groups:
These reactions are essential for developing derivatives that may exhibit improved pharmacological properties or reduced side effects .
The mechanism of action for N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide likely involves interaction with specific biological targets such as enzymes or receptors:
Research into the specific targets and pathways affected by this compound is ongoing to elucidate its full pharmacological profile.
The physical and chemical properties of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide include:
These properties are crucial for understanding the behavior of the compound in different environments and its stability under various conditions .
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide has potential applications in:
Continued research into this compound's properties and actions will be essential for unlocking its full potential in scientific applications.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1